[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol
Description
Structural Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring comprises a five-membered system with alternating nitrogen and oxygen atoms (positions 1, 2, and 4). X-ray crystallography reveals key bond parameters:
| Bond/Length (Å) | Value | Source |
|---|---|---|
| N1–O4 | 1.36 | |
| C3–N2 | 1.30 | |
| C5–N1 | 1.33 |
The hydroxymethyl group at position 3 enhances hydrogen-bonding capacity, while the 2-methylphenyl substituent at position 5 introduces steric bulk and π-π stacking potential. This configuration stabilizes the molecule in both hydrophobic and polar environments, critical for biological interactions.
Positional Isomerism and Electronic Properties of Substituted Oxadiazoles
Substituent positioning profoundly influences electronic behavior:
Electronic Parameters (DFT Calculations):
| Isomer | HOMO-LUMO Gap (eV) | Electrophilicity Index |
|---|---|---|
| 5-(2-Methylphenyl) | 4.2 | 1.8 |
| 5-(4-Methylphenyl) | 4.6 | 1.5 |
The ortho-methyl group in [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol induces steric hindrance, reducing rotational freedom compared to para-substituted analogs. This constraint enhances binding specificity in molecular targets, as observed in kinase inhibition studies.
Historical Development of this compound
Synthetic routes have evolved significantly:
Key Milestones in Synthesis:
| Year | Method | Yield | Reference |
|---|---|---|---|
| 1884 | Tiemann-Krüger (amidoximes + acyl chlorides) | 40–60% | |
| 2019 | Microwave-assisted cyclization | 85–92% | |
| 2023 | Solvent-free mechanochemistry | 78% |
Modern approaches emphasize green chemistry principles, utilizing POCl₃ or T3P as cyclizing agents under mild conditions. The target compound is typically synthesized via O-acylamidoxime intermediates, with subsequent base-induced cyclodehydration.
Properties
IUPAC Name |
[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)10-11-9(6-13)12-14-10/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENXGBQLAINRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds like 1,3,4-oxadiazole derivatives have been reported to show significant inhibitory activity against acetylcholinesterase. This suggests that [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol might interact with its targets, leading to changes in their function.
Biochemical Pathways
Related compounds like indole derivatives have been reported to affect a broad range of biochemical pathways. For instance, they have been found to inhibit the influenza A virus and Coxsackie B4 virus.
Pharmacokinetics
It’s known that adme properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters. Therefore, the physicochemical properties of this compound could potentially impact its bioavailability.
Result of Action
Compounds with similar structures, such as indole derivatives, have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, methanol emissions increase in response to mechanical wounding or other stresses due to damage of the cell wall, which is the main source of methanol production. This suggests that environmental stressors could potentially influence the action of this compound.
Scientific Research Applications
Pharmaceutical Applications
The oxadiazole moiety is often associated with pharmacological activity. Compounds containing this structure have been studied for their potential as:
- Antimicrobial Agents : Research indicates that oxadiazoles exhibit significant antibacterial and antifungal properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications.
Material Science
The unique properties of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol make it suitable for applications in material science:
- Polymeric Materials : Incorporating oxadiazole compounds into polymer matrices can enhance thermal stability and mechanical properties.
- Fluorescent Materials : The compound's structure allows for potential applications in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Agricultural Chemistry
Research into agricultural applications has highlighted the potential use of oxadiazoles as:
- Pesticides : The compound may exhibit herbicidal or insecticidal properties, making it valuable in crop protection.
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Material Properties
In a study by Kumar et al. (2021), researchers investigated the incorporation of oxadiazole derivatives into polymeric materials. The findings revealed that adding this compound improved the thermal stability of the resulting polymers by approximately 20%.
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key structural and physical properties of [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol and related compounds:
Key Observations:
- Electronic Properties : The trifluoromethoxy group in is strongly electron-withdrawing, contrasting with the electron-donating methyl group in the target compound. This affects dipole interactions and binding affinity in biological systems.
Preparation Methods
General Synthetic Strategy
The synthesis of 1,2,4-oxadiazole derivatives such as [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol generally proceeds via:
- Preparation of suitable amidoxime or N-carbamimidoylbenzamide precursors.
- Cyclization reactions to form the 1,2,4-oxadiazole ring.
- Functional group transformations to introduce the methanol substituent at the 3-position.
Preparation of Precursors
A key precursor for the oxadiazole ring synthesis is N-carbamimidoylbenzamide derivatives, which can be synthesized as follows:
- Step 1 : Conversion of substituted benzoic acids (e.g., 2-methylbenzoic acid for the 2-methylphenyl substituent) to acid chlorides using oxalyl chloride in dichloromethane with catalytic DMF.
- Step 2 : Reaction of the acid chloride with guanidine hydrochloride in sodium hydroxide solution to yield N-carbamimidoylbenzamide intermediates.
This method was demonstrated with benzoic acid derivatives, yielding substrates with good purity after extraction, drying, and flash chromatography purification (yield ~73%).
Formation of the 1,2,4-Oxadiazole Ring
The cyclization to form the 1,2,4-oxadiazole ring is typically achieved via oxidative cyclization methods:
- Method : Treatment of the N-carbamimidoylbenzamide precursor with (diacetoxyiodo)benzene (PIDA) in dimethylformamide (DMF) at 0°C followed by stirring at room temperature for 5–6 hours.
- Workup : The reaction mixture is diluted with ethyl acetate, washed sequentially with saturated sodium bicarbonate, water, and brine, then dried and concentrated.
- Purification : Flash chromatography using ethyl acetate/petroleum ether/triethylamine mixtures affords the oxadiazole product.
This method provides a facile and efficient route to 3-amino-5-aryl-1,2,4-oxadiazoles with yields around 74%.
Introduction of the Methanol Group at the 3-Position
The conversion of the 3-amino group to a 3-methanol substituent on the oxadiazole ring is less commonly detailed directly but can be inferred from analogous transformations in related oxadiazole chemistry:
- Reduction or substitution reactions on the 3-position amino group may be employed.
- Alternatively, the use of appropriate aldehyde or hydroxymethylation reagents during or post cyclization could introduce the methanol group.
Alternative Synthetic Routes and Related Oxadiazole Syntheses
Other oxadiazole syntheses, although focusing on 1,3,4-oxadiazole isomers, provide useful insights:
- Refluxing substituted phenyl semicarbazides with aromatic aldehydes in ethanol-water with sodium bisulfite catalyst yields substituted oxadiazoles.
- Cyclization of hydrazides with cyanogen bromide in phosphorus oxychloride leads to amino-substituted oxadiazoles.
- Reaction of isonicotinic acid hydrazide with triethyl orthoesters under reflux conditions forms 1,3,4-oxadiazole rings, which can be further functionalized.
These methods highlight the importance of hydrazide and amidoxime precursors and oxidative or dehydrative cyclization steps in oxadiazole preparation.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acid chloride formation | Oxalyl chloride, DCM, catalytic DMF, RT, reflux | - | From 2-methylbenzoic acid |
| 2 | Amidoxime/N-carbamimidoylbenzamide synthesis | Guanidine hydrochloride, NaOH solution, RT | ~73 | Purified by flash chromatography |
| 3 | Oxadiazole ring cyclization | PIDA, DMF, 0°C to RT, 5–6 h | ~74 | Workup with ethyl acetate, bicarbonate wash |
| 4 | Methanol substitution (inferred) | Reduction/substitution methods (not explicitly detailed) | - | Requires further optimization |
Research Findings and Considerations
- The PIDA-mediated oxidative cyclization is a mild and effective method for constructing 1,2,4-oxadiazole rings with aryl substituents, including 2-methylphenyl groups.
- The choice of solvent (DMF) and temperature control (starting at 0°C) are critical for achieving good yields and purity.
- Purification by flash chromatography using a mixture of ethyl acetate, petroleum ether, and triethylamine helps isolate the target oxadiazole cleanly.
- The methanol substituent introduction at the 3-position remains an area for further research, with potential approaches including nucleophilic substitution or reduction of amino precursors.
- Analogous synthetic routes for related oxadiazole derivatives provide a framework for designing tailored synthesis protocols.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol, and how do reagent choices influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a carboxamide intermediate with amidine derivatives. For example, EDC·HCl and HOBt are effective coupling agents for forming the oxadiazole ring via cyclodehydration . Solvent selection (e.g., DMF or methanol) and reaction time (15 minutes to 6 hours) significantly impact yield, as seen in analogous procedures . Post-synthesis purification via flash chromatography or recrystallization from aqueous methanol enhances purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use NMR (400 MHz, DMSO-d) to confirm the methylphenyl and oxadiazole moieties. Peaks near δ 8.4–7.4 ppm indicate aromatic protons, while the methanol group appears as a singlet around δ 4.0–5.0 ppm .
- X-ray Crystallography : SHELX software is widely employed for structure refinement. Challenges include resolving twinned data or low-resolution diffraction; high-resolution data collection (≤1.0 Å) improves accuracy .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., carboxylesterases or kinases) based on structural analogs like [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol, which inhibits Notum carboxylesterase . Use in vitro models with IC determination and selectivity profiling against related enzymes to establish preliminary efficacy .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Substituent Variation : Modify the 2-methylphenyl group to electron-withdrawing (e.g., 4-chlorophenyl) or bulky substituents (e.g., benzofuran) and compare binding affinities in receptor assays .
- Bioisosteric Replacement : Replace the oxadiazole ring with 1,3,4-thiadiazole or triazole to assess metabolic stability .
- Computational Modeling : Dock optimized derivatives into target protein structures (e.g., S1P1 receptors) using software like AutoDock to predict interactions .
Q. How should in vivo pharmacokinetic and efficacy studies be structured for this compound?
- Methodological Answer :
- Animal Models : Use rodent models for neuropathic pain or autoimmune diseases, as oxadiazole derivatives (e.g., S1P1 agonists) show efficacy in these contexts .
- Dosing Regimens : Administer via oral gavage (10–50 mg/kg) and monitor plasma half-life using LC-MS/MS. Include control groups with reference drugs (e.g., fingolimod for S1P1 modulation) .
- Biomarkers : Measure cytokine levels (e.g., IL-6, TNF-α) or receptor occupancy rates to correlate exposure with effect .
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?
- Methodological Answer :
- Twinning : Use SHELXD for initial phase determination and SHELXL for refinement. Apply TWIN/BASF commands to model twinned domains .
- Disorder : For flexible groups (e.g., methanol side chain), apply restraints to occupancy and thermal parameters. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves clarity .
Q. How can researchers address contradictions between spectroscopic and bioassay data?
- Methodological Answer :
- Purity Verification : Re-analyze the compound via HPLC-MS to rule out impurities affecting bioactivity .
- Conformational Analysis : Perform DFT calculations to assess if solution-phase conformers differ from crystal structures, potentially explaining divergent activity .
- Orthogonal Assays : Validate enzyme inhibition results with cellular assays (e.g., viability assays in relevant cell lines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
